![molecular formula C13H15N3O B13852210 [4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine is a chemical compound that belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond This compound features a pyridine ring substituted at the 2-position with a hydrazine group and at the 4-position with a phenylmethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine typically involves the reaction of 4-(phenylmethoxymethyl)pyridine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired hydrazine derivative. After completion, the product is isolated through filtration and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenylmethoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of [4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenylmethoxymethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazinecarbodithioate: A related compound with a similar structure but different functional groups.
Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide: Another hydrazine derivative with potential biological activities.
Uniqueness
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, hydrazine group, and phenylmethoxymethyl group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
[4-(phenylmethoxymethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C13H15N3O/c14-16-13-8-12(6-7-15-13)10-17-9-11-4-2-1-3-5-11/h1-8H,9-10,14H2,(H,15,16) |
Clave InChI |
RQRAFNAQXQSKTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC2=CC(=NC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
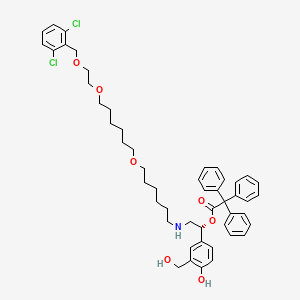
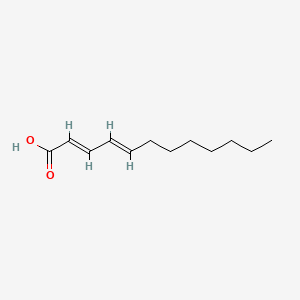
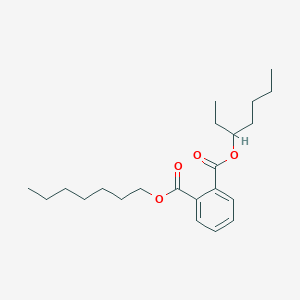
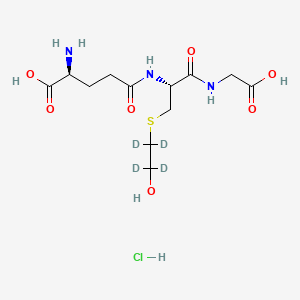
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
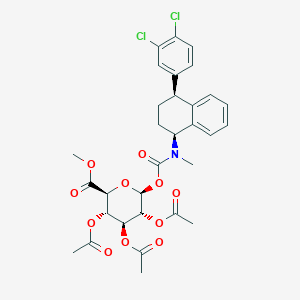
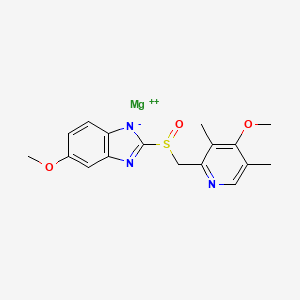
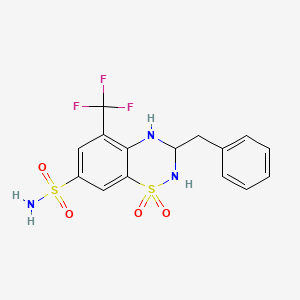
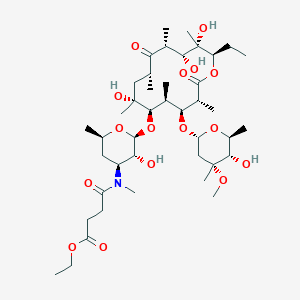

![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
